molecular formula C20H40O2 B080480 Methyl 9-methyloctadecanoate CAS No. 14066-50-3

Methyl 9-methyloctadecanoate

Cat. No.: B080480
CAS No.: 14066-50-3
M. Wt: 312.5 g/mol
InChI Key: UASPZJFGZNQSQW-UHFFFAOYSA-N
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Description

Methyl 9-methyloctadecanoate is a branched-chain fatty acid methyl ester (FAME) with an 18-carbon backbone (octadecanoate) and a methyl group at the 9th position. Its molecular formula is C₂₀H₃₈O₂, and its molar mass is 310.52 g/mol (calculated based on structure). Such compounds are typically studied for their roles in biological systems, industrial applications, or as reference standards in analytical chemistry.

Properties

CAS No.

14066-50-3

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 9-methyloctadecanoate

InChI

InChI=1S/C20H40O2/c1-4-5-6-7-8-10-13-16-19(2)17-14-11-9-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3

InChI Key

UASPZJFGZNQSQW-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C)CCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCCC(C)CCCCCCCC(=O)OC

Synonyms

9-Methylstearic acid methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 9-methyloctadecanoate (hypothetical data inferred from structure) with structurally related esters described in the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Applications/Significance References
This compound C₂₀H₃₈O₂ 310.52 Branched C18 ester, saturated Hypothetical: Potential lipid studies, industrial surfactants
Methyl 9-methyldecanoate C₁₂H₂₄O₂ 200.32 Branched C10 ester, saturated Lab chemical; not for flavor/fragrance
Methyl isostearate C₁₉H₃₈O₂ 298.50 Branched C18 ester, saturated Major constituent in plant extracts
Methyl 9(Z),12(Z)-hexadecadienoate C₁₇H₂₈O₂ 268.40 Unsaturated C16 ester (two double bonds) Laboratory chemical; safety protocols
Methyl 9-oxodecanoate C₁₁H₂₀O₃ 200.27 C10 ester with ketone group Bioactive compound; research applications

Key Comparative Insights :

Structural Impact on Physical Properties: Branching vs. Linearity: Branched esters (e.g., methyl 9-methyldecanoate , methyl isostearate ) generally exhibit lower melting points and higher solubility in nonpolar solvents compared to linear analogs due to reduced molecular packing efficiency.

Functional Group Influence: Ketone vs.

Applications: Biological Relevance: Methyl isostearate is abundant in plant extracts, suggesting roles in plant defense or signaling .

Analytical Challenges: Branched esters like this compound may co-elute with linear isomers in chromatography, necessitating advanced techniques like NMR or GC-MS for differentiation .

Research Findings and Data Gaps

  • Natural Occurrence : Methyl isostearate and similar branched esters are identified in tropical plant extracts, highlighting their ecological roles .
  • Synthetic Pathways: Methyl 9-methyldecanoate and methyl 9-oxodecanoate are synthesized via esterification or oxidation, with yields dependent on catalyst choice .
  • Contradictions: While methyl 9-methyldecanoate is flagged as unsuitable for consumer products , other esters (e.g., methyl shikimate ) are used in pharmaceuticals, underscoring variability in regulatory acceptance.

Q & A

Basic: What are the recommended methods for synthesizing Methyl 9-methyloctadecanoate in laboratory settings?

Answer:
Synthesis typically involves esterification of 9-methyloctadecanoic acid with methanol under acidic catalysis. Detailed protocols should specify reaction conditions (e.g., molar ratios, temperature, catalyst concentration) and purification steps (e.g., distillation, chromatography). Ensure adherence to IUPAC nomenclature for compound identification and characterization using spectroscopic methods (e.g., NMR, IR) . Experimental procedures must be documented rigorously, including reagent purity, solvent selection, and safety protocols (e.g., fume hood use, waste disposal) .

Basic: How should researchers characterize the physicochemical properties of this compound?

Answer:
Key properties include melting point (TfusT_{\text{fus}}), boiling point (TbT_{\text{b}}), and enthalpy of vaporization (ΔvapH\Delta_{\text{vap}}H). Reference thermodynamic data from authoritative sources like NIST (e.g., Tfus290292 KT_{\text{fus}} \approx 290-292\ \text{K} for analogous esters) and validate using differential scanning calorimetry (DSC) . Tabulate data with uncertainties and compare against literature values (see example table below):

PropertyValue RangeMethodReference
TfusT_{\text{fus}}290–292 KDSC
ΔvapH\Delta_{\text{vap}}H86.6 ± 0.8 kJ/molCalorimetry

Advanced: What strategies resolve contradictions in reported thermodynamic data across studies?

Answer:
Conduct a systematic review (PRISMA guidelines) to identify methodological disparities (e.g., calibration standards, purity levels). Use meta-analysis to statistically aggregate data, accounting for variables like measurement techniques (e.g., static vs. dynamic calorimetry) . For example, discrepancies in TfusT_{\text{fus}} may arise from impurities; cross-reference studies using gas chromatography-mass spectrometry (GC-MS) purity assessments .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Employ design of experiments (DoE) to test variables (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to model interactions and identify optimal conditions. For instance, increasing methanol molar ratio beyond stoichiometric may shift equilibrium but risk side reactions. Validate using kinetic studies (e.g., time-resolved FTIR) .

Basic: What analytical techniques confirm structural integrity?

Answer:

  • NMR Spectroscopy: Compare 1H^1\text{H} and 13C^{13}\text{C} spectra with reference data (e.g., NIST Chemistry WebBook) .
  • Mass Spectrometry (MS): Confirm molecular ion (m/z=200.322m/z = 200.322 for C12_{12}H24_{24}O2_2) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identify ester carbonyl stretches (1740 cm1\sim 1740\ \text{cm}^{-1}) .

Advanced: Best practices for systematic reviews of biological activity?

Answer:
Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies) and assess bias using tools like ROBINS-I. Extract data on bioactivity endpoints (e.g., IC50_{50}, EC50_{50}) and perform subgroup analysis by cell line or assay type. Ensure reproducibility by sharing search strategies (e.g., PubMed/Scopus keywords) .

Basic: How to document procedures for reproducibility?

Answer:
Follow structured formats:

  • Materials: List suppliers, purity grades, and CAS numbers.
  • Methods: Detail step-by-step protocols, including instrument settings (e.g., GC column type, NMR frequency).
  • Data Reporting: Use tables for raw data (e.g., yields, spectral peaks) and appendices for extended datasets .

Advanced: Statistical analysis of bioactivity discrepancies?

Answer:
Apply meta-regression to identify covariates (e.g., solvent polarity, exposure time). Use forest plots to visualize heterogeneity and calculate I2I^2 statistics. For dose-response inconsistencies, perform sensitivity analysis excluding outliers .

Basic: Essential safety protocols for handling?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles.
  • Ventilation: Use fume hoods for volatile reagents.
  • Storage: Keep in airtight containers away from oxidizers. Reference safety data sheets (SDS) for spill management and disposal .

Advanced: Computational modeling for reactivity prediction?

Answer:
Use density functional theory (DFT) to simulate reaction pathways (e.g., ester hydrolysis). Validate with experimental kinetic data. Leverage software like Gaussian or ORCA for transition-state analysis. Cross-check predictions against literature on analogous esters .

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